Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate

PROTAC HDAC6 degradation targeted protein degradation

Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate (CAS 349105-62-0) is a Boc-protected hydrazine derivative featuring a para-dimethylamino benzyl substituent. With a molecular formula of C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry.

Molecular Formula C14H23N3O2
Molecular Weight 265.357
CAS No. 349105-62-0
Cat. No. B2867342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate
CAS349105-62-0
Molecular FormulaC14H23N3O2
Molecular Weight265.357
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N(C)C
InChIInChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-15-10-11-6-8-12(9-7-11)17(4)5/h6-9,15H,10H2,1-5H3,(H,16,18)
InChIKeyCQPJOYHGNYELQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate (CAS 349105-62-0): A Boc-Protected Hydrazine Scaffold for PROTAC and Targeted Protein Degradation Research


Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate (CAS 349105-62-0) is a Boc-protected hydrazine derivative featuring a para-dimethylamino benzyl substituent [1]. With a molecular formula of C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry . The tert-butyl carbamate (Boc) protecting group enables controlled deprotection under mildly acidic conditions, while the dimethylamino benzyl moiety provides a modifiable aryl handle for further functionalization. This compound has garnered attention as a key intermediate in the synthesis of heterobifunctional degraders (PROTACs) targeting histone deacetylase 6 (HDAC6), where it contributes to ligand-protein binding interactions [2].

Why Generic Substitution Fails for Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate: Structural Specificity Dictates PROTAC Linker Geometry and HDAC6 Binding Affinity


Closely related analogs—such as the ethyl ester variant (CAS 6637-63-4), the benzoyl analog (CAS 380922-13-4), or the benzohydrazide derivative (CAS 100311-39-5)—differ in critical structural features that directly impact their utility in PROTAC design and biological activity [1]. The tert-butyl carbamate protecting group in the target compound offers superior acid-labile orthogonal protection compared to ethyl carbamate or benzoyl groups, enabling selective deprotection in multi-step synthetic sequences without affecting other functional groups . Furthermore, the specific benzyl hydrazinecarboxylate scaffold positions the dimethylamino pharmacophore at an optimal distance and geometry for engaging the HDAC6 catalytic pocket, as evidenced by degradation EC₅₀ values in the low nanomolar range when this moiety is incorporated into heterobifunctional degraders [2]. Substituting with analogs that alter the linker length, electronic properties, or protecting group strategy can result in complete loss of target engagement or degradation selectivity, making direct interchange scientifically unsound without rigorous re-validation.

Quantitative Differentiation Evidence for Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate: Head-to-Head PROTAC Degradation and HDAC6 Binding Data


HDAC6 Degradation Potency: PROTAC Activity Comparison Between Tert-butyl Hydrazinecarboxylate-Containing Degraders and Reference PROTACs

When incorporated into a heterobifunctional degrader via the dimethylamino benzyl hydrazinecarboxylate scaffold, the resulting PROTAC molecule (BDBM50602361) achieves an HDAC6 degradation EC₅₀ of 6.5 nM in human MM1.S multiple myeloma cells after 24-hour incubation, as measured by immunoblotting [1]. A closely related degrader (BDBM50630612) built on the same scaffold core exhibits an EC₅₀ of 5.8 nM under identical assay conditions [2]. For comparison, the same compound shows an HDAC6 enzymatic inhibition IC₅₀ of 4.9 nM against recombinant full-length N-terminal GST-tagged human HDAC6 (residues 1–1215), using Z-Lys(Ac)-AMC as the fluorogenic substrate with a 90-minute preincubation [1]. These values position the scaffold among the most potent HDAC6-targeting warheads reported, outperforming earlier vorinostat-based PROTACs that typically exhibit degradation DC₅₀ values in the 50–200 nM range [3].

PROTAC HDAC6 degradation targeted protein degradation

Protecting Group Orthogonality: Boc vs. Ethyl Carbamate Stability in Multi-Step PROTAC Synthesis

The tert-butyl carbamate (Boc) group in the target compound provides acid-labile protection that can be selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, whereas the ethyl carbamate analog (CAS 6637-63-4) requires harsher hydrolytic conditions or enzymatic cleavage that may compromise other sensitive functional groups in PROTAC constructs . This orthogonality is essential in solid-phase parallel synthesis approaches, where Boc-protected hydrazine intermediates are compatible with Fmoc-based peptide coupling strategies [1]. The benzoyl analog (CAS 380922-13-4) lacks the benzyl spacer, altering both the geometry of the linker attachment point and the electronic character of the dimethylamino group, which computational docking studies indicate is critical for HDAC6 binding pocket engagement .

orthogonal protection solid-phase synthesis Boc deprotection

HDAC6 Enzymatic Inhibition: Direct Binding Affinity of the Scaffold vs. Class-Level HDAC Inhibitors

The PROTAC molecule incorporating the tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate-derived warhead (BDBM50602361) demonstrates an HDAC6 enzymatic IC₅₀ of 4.9 nM against recombinant full-length human HDAC6, with a selectivity window over HDAC1 (IC₅₀ = 100 nM) of approximately 20-fold [1]. This contrasts with pan-HDAC inhibitors such as vorinostat (SAHA), which inhibit HDAC6 with an IC₅₀ of ~10–20 nM but lack selectivity over HDAC1 (IC₅₀ ~10 nM), resulting in only 1- to 2-fold selectivity [2]. The benzoic acid hydrazide analog (CAS 100311-39-5) has not been reported to exhibit comparable HDAC6 binding, and its replacement of the hydrazinecarboxylate with a benzohydrazide alters both hydrogen-bonding capacity and metabolic stability .

HDAC6 inhibition enzyme kinetics histone deacetylase

Chemical Stability Advantage: Hydrolytic Resistance of Benzamide-Type CRBN Binders vs. Phthalimide-Based PROTACs

The tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate scaffold is a precursor to benzamide-type cereblon (CRBN) binders, which demonstrate significantly enhanced chemical stability compared to traditional phthalimide-based CRBN ligands (thalidomide, pomalidomide, lenalidomide) [1]. Steinebach et al. (2023) reported that phthalimide-based PROTACs undergo rapid hydrolytic degradation under moderate aqueous conditions, with measurable decomposition within hours at pH 7.4 buffer, whereas the benzamide-type ligands derived from Boc-protected hydrazine scaffolds remain stable for extended periods [1]. The compound's specific tert-butyl carbamate protection further stabilizes the hydrazine nitrogen against oxidation during storage and handling .

chemical stability CRBN ligands hydrolytic degradation

Purity and Supply Chain: Vendor-Specified Purity Levels Supporting Reproducible PROTAC Synthesis

Commercial suppliers report purity specifications for this compound ranging from 95% to ≥98% (HPLC), with MolCore offering product conforming to ISO certification standards suitable for global pharmaceutical R&D quality control requirements . In comparison, the benzoyl analog (CAS 380922-13-4) is typically available at 98% purity from fewer suppliers with more limited documentation , while the ethyl ester analog (CAS 6637-63-4) is primarily available from research-grade suppliers without pharmaceutical QC certification . The availability of the target compound at defined purity levels from multiple independent suppliers (Leyan, AmkChem, MolCore, Chemenu) reduces single-supplier dependency and procurement risk .

compound purity ISO certification quality control

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate in PROTAC and Drug Discovery Programs


HDAC6-Selective PROTAC Degrader Design and Lead Optimization

This compound is the scaffold of choice for medicinal chemistry teams developing HDAC6-selective heterobifunctional degraders. As demonstrated by Steinebach et al. (2023), the Boc-protected hydrazinecarboxylate moiety enables solid-phase parallel synthesis of PROTAC mini-libraries, with the resulting degraders achieving HDAC6 degradation EC₅₀ values of 5.8–6.5 nM and approximately 20-fold selectivity over HDAC1 [1]. Teams should procure this compound at ≥97% purity to ensure reproducible coupling efficiency in PROTAC assembly. The tert-butyl protecting group allows orthogonal deprotection under mild acidic conditions without affecting the cereblon-recruiting ligand or the linker chemistry .

Non-Phthalimide Cereblon (CRBN) Binder Development

The compound serves as a key precursor for synthesizing conformationally locked benzamide-type CRBN binders that overcome the hydrolytic instability and neosubstrate degradation liabilities of phthalimide-based IMiDs [1]. Research groups focused on developing next-generation molecular glue degraders or PROTACs with improved safety profiles should select this scaffold for its demonstrated chemical stability at physiological pH and reduced IKZF1/3 and SALL4 neosubstrate recruitment compared to thalidomide analogs [1].

Multi-Target PROTAC Library Synthesis via Solid-Phase Parallel Chemistry

The Boc-protected hydrazine functionality of this compound is fully compatible with Fmoc-based solid-phase peptide synthesis strategies, enabling automated, high-throughput generation of diverse PROTAC libraries [1]. Procurement teams supporting parallel synthesis platforms should prioritize this compound over ethyl ester or benzoyl analogs due to its orthogonal protection chemistry, which simplifies purification and increases overall synthetic yield . The commercial availability at >97% purity from ISO-certified suppliers further supports reproducible library production .

HDAC6-Focused Assay Development and Biochemical Profiling

For CROs and screening laboratories developing HDAC6 biochemical or cellular degradation assays, this compound-derived PROTAC provides a well-characterized positive control with validated degradation EC₅₀ (5.8–6.5 nM) and HDAC6 enzymatic IC₅₀ (4.9 nM) in both recombinant enzyme and cellular systems [1]. Its selectivity profile over HDAC1 (20-fold) makes it suitable for counter-screening and selectivity panel design, reducing false-positive rates compared to pan-HDAC inhibitor controls [1].

Quote Request

Request a Quote for Tert-butyl 2-(4-(dimethylamino)benzyl)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.